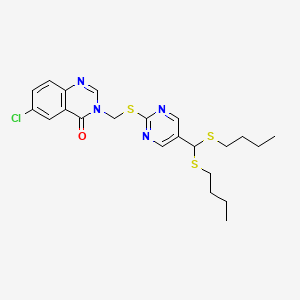
Anti-TSWV agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トマト斑点萎凋病(TSWV)防除剤1は、トマト斑点萎凋病ウイルス(TSWV)に対して強力な不活化活性を示す化合物として知られています。このウイルスは、広範囲の植物に影響を与える重要な病原体であり、多大な農業損失につながります。 TSWV防除剤1は、TSWVの防除において有望な結果を示しており、植物ウイルス学および農業バイオテクノロジーにおいて貴重なツールとなっています .
2. 製法
合成経路と反応条件: TSWV防除剤1の合成には、4(3H)-キナゾリノン・ピリミジン環を含むジチオアセタール誘導体の作成が含まれます。合成経路には一般的に、以下の手順が含まれます。
キナゾリノン環の形成: この手順では、適切な前駆体を制御された条件下で環化させます。
ジチオアセタール基の導入: これは、キナゾリノン中間体を特定の条件下でジチオアセタール試薬と反応させることで達成されます.
工業生産方法: TSWV防除剤1の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは収率と純度が最適化されており、化合物が農業用途に必要な基準を満たしていることを保証しています .
3. 化学反応解析
反応の種類: TSWV防除剤1は、次のようないくつかの種類の化学反応を起こします。
酸化: 化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実施できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、TSWV防除剤1のさまざまな誘導体が含まれ、それぞれ生物学的活性と特性が異なる可能性があります .
4. 科学研究への応用
TSWV防除剤1は、次のような幅広い科学研究への応用があります。
化学: ジチオアセタール誘導体の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: TSWVやその他の植物ウイルスに対する抗ウイルス特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-TSWV agent 1 involves the creation of dithioacetal derivatives containing a 4(3H)-quinazolinone pyrimidine ring. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Dithioacetal Groups: This is achieved through the reaction of the quinazolinone intermediate with dithioacetal reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for agricultural applications .
化学反応の分析
Types of Reactions: Anti-TSWV agent 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
科学的研究の応用
Anti-TSWV agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of dithioacetal derivatives.
Biology: Investigated for its antiviral properties against TSWV and other plant viruses.
Industry: Utilized in agricultural biotechnology for controlling plant viral diseases, thereby improving crop yield and quality
作用機序
TSWV防除剤1の作用機序には、TSWVのヌクレオカプシドタンパク質(N)との相互作用が含まれます。化合物はNタンパク質に結合し、ウイルスRNAとの相互作用能力を阻害します。この阻害により、ウイルスが宿主植物内で複製および拡散することが阻止されます。 分子ドッキング研究により、TSWV防除剤1はNタンパク質の結合部位を効果的にブロックすることが示されており、ウイルス不活化につながります .
類似化合物:
ニンナンマイシン: TSWVに対して使用されるもう1つの抗ウイルス剤ですが、TSWV防除剤1に比べて効果が低いです。
リバビリン: 植物および動物ウイルス学の両方で応用されている、広域スペクトルの抗ウイルス剤です。
独自性: TSWV防除剤1は、TSWVに対する高い有効性と特異的な作用機序により際立っています。 TSWVのNタンパク質に結合して阻害する能力は、植物ウイルス学分野におけるユニークで強力な抗ウイルス剤となっています .
類似化合物との比較
Ningnanmycin: Another antiviral agent used against TSWV, but with lower efficacy compared to Anti-TSWV agent 1.
Ribavirin: A broad-spectrum antiviral agent with applications in both plant and animal virology.
Chromone Derivatives: Compounds containing chromone structures have shown potential anti-TSWV activity, similar to this compound
Uniqueness: this compound stands out due to its high efficacy and specific mechanism of action against TSWV. Its ability to bind and inhibit the N protein of TSWV makes it a unique and potent antiviral agent in the field of plant virology .
特性
分子式 |
C22H27ClN4OS3 |
|---|---|
分子量 |
495.1 g/mol |
IUPAC名 |
3-[[5-[bis(butylsulfanyl)methyl]pyrimidin-2-yl]sulfanylmethyl]-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C22H27ClN4OS3/c1-3-5-9-29-21(30-10-6-4-2)16-12-24-22(25-13-16)31-15-27-14-26-19-8-7-17(23)11-18(19)20(27)28/h7-8,11-14,21H,3-6,9-10,15H2,1-2H3 |
InChIキー |
JAWWWZXEXPKZPI-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(C1=CN=C(N=C1)SCN2C=NC3=C(C2=O)C=C(C=C3)Cl)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


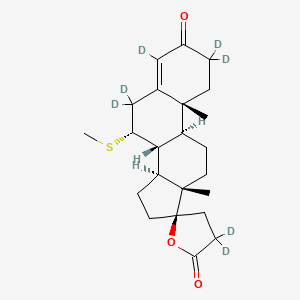
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
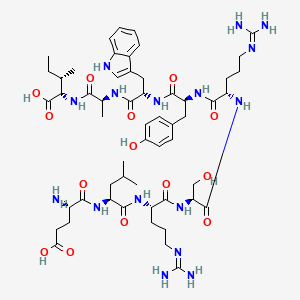
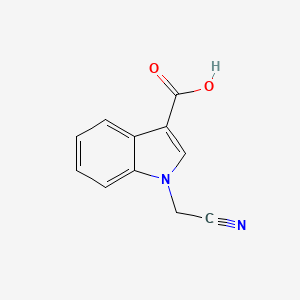

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
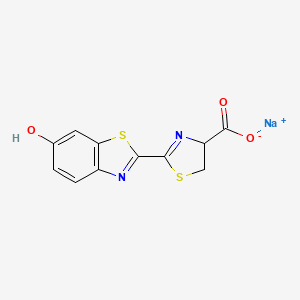
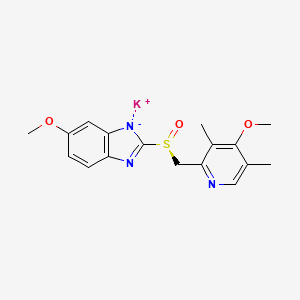
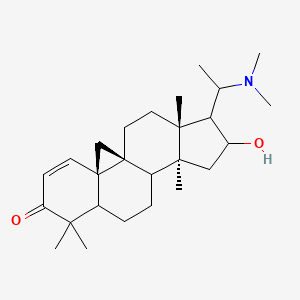

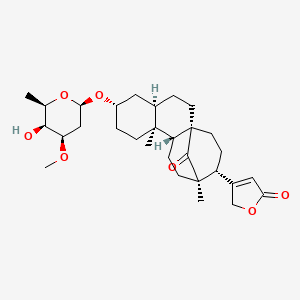
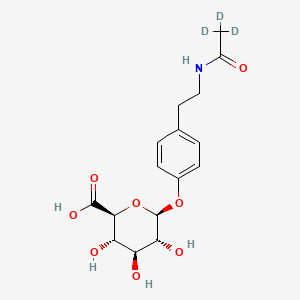
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
